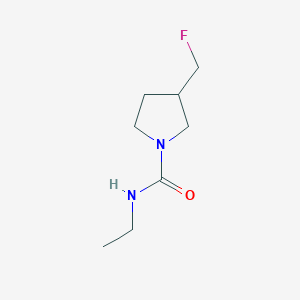
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to serve as a scaffold for drug development
Métodos De Preparación
The synthesis of N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various methods, such as cyclization reactions or functionalization of preformed pyrrolidine rings.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents under controlled conditions.
N-ethylation:
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amine precursors.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel biologically active molecules with potential therapeutic applications.
Biological Studies: It is used in biological studies to investigate its effects on various biological targets and pathways.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mecanismo De Acción
The mechanism of action of N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and its substituents contribute to the compound’s binding affinity and selectivity towards target proteins, enzymes, or receptors . The fluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carboxamide group contributes to its hydrogen bonding interactions with biological targets .
Comparación Con Compuestos Similares
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A derivative with a ketone group at the second position, known for its biological activities.
Pyrrolidine-2,5-diones: Compounds with dione groups at the second and fifth positions, used in medicinal chemistry.
Prolinol: A derivative with a hydroxyl group, known for its chiral properties and use in asymmetric synthesis.
Propiedades
IUPAC Name |
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-2-10-8(12)11-4-3-7(5-9)6-11/h7H,2-6H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMLPYPEXBFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













